molecular formula C9H10N2O5S B14812637 4-Cyclopropoxy-3-nitrobenzenesulfonamide

4-Cyclopropoxy-3-nitrobenzenesulfonamide

Cat. No.: B14812637
M. Wt: 258.25 g/mol
InChI Key: CKGTUYOXBHJPGK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H10N2O4S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropoxy group attached to a nitrobenzenesulfonamide core, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-nitrobenzenesulfonamide typically involves the cyclopropylation of phenols and azaheterocycles using a copper-catalyzed Chan-Lam reaction. This method employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with Cu(OAc)2 and 1,10-phenanthroline as catalysts, and 1 atm of O2 as the terminal oxidant . The reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted sulfonamides and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N-Cyclopropyl-3-nitrobenzenesulfonamide
  • 4-Chloro-3-nitrobenzenesulfonamide
  • 4-Nitrophenylsulfonamide

Comparison: 4-Cyclopropoxy-3-nitrobenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

4-cyclopropyloxy-3-nitrobenzenesulfonamide

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)7-3-4-9(16-6-1-2-6)8(5-7)11(12)13/h3-6H,1-2H2,(H2,10,14,15)

InChI Key

CKGTUYOXBHJPGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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